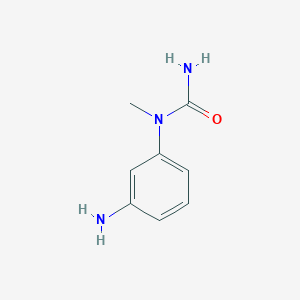
1-(3-Aminophenyl)-1-methylurea
Übersicht
Beschreibung
The compound “1-(3-Aminophenyl)-1-methylurea” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety.
Synthesis Analysis
While specific synthesis methods for “1-(3-Aminophenyl)-1-methylurea” were not found, similar compounds have been synthesized via various methods. For instance, a series of novel substituted pyridine derivatives have been synthesized via the reaction of 3-indole carboxaldehyde with 3-aminoacetophenone .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction analysis . Single-crystal X-ray diffraction studies can reveal the crystal structure of the compound .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Aminophenyl)-1-methylurea” were not found, similar compounds have been involved in various chemical reactions. For example, Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, density, boiling point, vapor pressure, and other properties can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Aromatic Hydroxylamine Rearrangement
A study investigated the mechanism of arylhydroxylamine rearrangement, finding that 1-methylbenzimidazol-2-one was isolated as a major metabolite when 1-hydroxy-1-phenyl-3-methylurea was incubated with fractionated liver homogenates or injected into rats. This suggests pathways analogous to chemical model systems, involving hepatic isomerase-catalyzed rearrangements and the generation of a resonance-stabilized nitrenium ion (Sternson & Gammans, 1975).
Protein Methylase I Properties
Research on protein methylase I from calf thymus revealed its role in methylating endogenous proteins, producing methylated amino acid derivatives including methylurea. This enzyme's action indicates a biochemical pathway involving methylation critical in understanding protein functions and modifications (Paik & Kim, 1968).
Crystal Structure of Metobromuron
The crystal structure of metobromuron, a phenylurea herbicide, was analyzed, showing interactions in the crystal that form chains along the a-axis direction. This information is valuable for understanding the physical properties and stability of such compounds (Kang et al., 2015).
Nitrosated Urea Pesticide Metabolites
A study on nitrosated urea pesticide metabolites demonstrated their potential for inducing chromosomal aberrations, suggesting the importance of understanding the environmental and health impacts of these compounds and their metabolites (Thust et al., 1980).
Environmental Degradation of Herbicides
Isolation and characterization of a Sphingomonas sp. capable of metabolizing the phenylurea herbicide isoproturon highlighted the microbial pathways for the degradation of synthetic herbicides in agricultural soils, pointing towards bioremediation strategies for contaminated environments (Sørensen et al., 2001).
Polyurea Microstructure under Deformation
The study of polyureas under uniaxial deformation provided insights into their mechanical response, phase-separated microstructure, and molecular dynamics, important for applications in energy absorbing materials and protective gear (Choi et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-(3-Aminophenyl)-1-methylurea is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cell growth and division .
Biochemical Pathways
It is known that proto-oncogene tyrosine-protein kinase src, the target of this compound, is involved in several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its interaction with proto-oncogene tyrosine-protein kinase src, it may influence cell growth and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminophenyl)-1-methylurea. For instance, certain bacteria change their morphology from a normal cell to a filamentous shape when exposed to physical, chemical, and biological stresses in the environment . This could potentially affect the interaction of 1-(3-Aminophenyl)-1-methylurea with its target and its overall effectiveness.
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRCQFJPAZFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-1-methylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
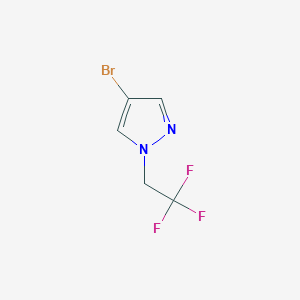
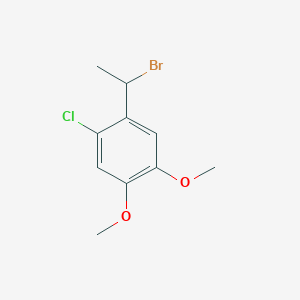


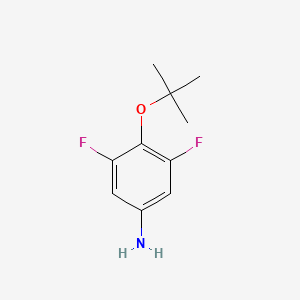

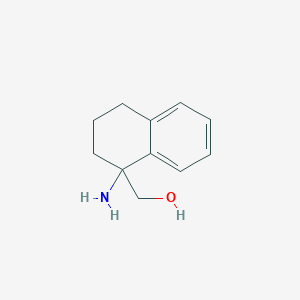

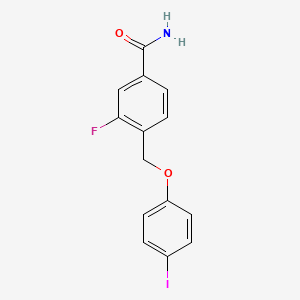
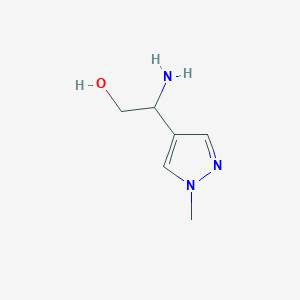
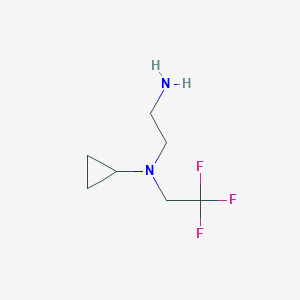
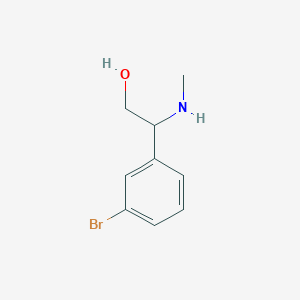
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)